molecular formula C14H11Cl2F3NO2PS B12488562 2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate

2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate

Cat. No.: B12488562
M. Wt: 416.2 g/mol
InChI Key: KMVPLMIDCTVPCR-UHFFFAOYSA-N
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Description

2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is a complex organic compound characterized by its unique structure, which includes dichloro, trifluoromethyl, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with dichloro groups. The introduction of the trifluoromethylsulfanyl group and the phosphoryl group requires specific reagents and conditions. For instance, the trifluoromethylsulfanyl group can be introduced using trifluoromethylthiolating agents under controlled temperature and pressure conditions. The phosphoryl group is often introduced through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phosphoryl group may participate in phosphorylation reactions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorotoluene: Similar in structure but lacks the trifluoromethylsulfanyl and phosphoryl groups.

    4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl group but lacks the dichloro and phosphoryl groups.

    Phosphorylated benzene derivatives: Share the phosphoryl group but differ in other substituents.

Uniqueness

2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is unique due to the combination of dichloro, trifluoromethylsulfanyl, and phosphoryl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11Cl2F3NO2PS

Molecular Weight

416.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C14H11Cl2F3NO2PS/c1-23(21,22-13-7-2-9(15)8-12(13)16)20-10-3-5-11(6-4-10)24-14(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

KMVPLMIDCTVPCR-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(NC1=CC=C(C=C1)SC(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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